VUF 11222

描述

VUF 11222: 是一种高亲和力的非肽类趋化因子受体 CXCR3 激动剂。 该化合物主要用于科学研究,以研究炎症和相关的生物学过程 .

科学研究应用

化学: : VUF 11222 用作工具化合物来研究肽受体功能的调节,特别是在趋化因子受体的情况下 .

生物学: : 在生物学研究中,this compound 用于研究 CXCR3 在各种炎症过程中的作用。 它有助于理解由该受体介导的信号通路和细胞反应 .

医学: : 尽管没有直接用于临床环境,但 this compound 有助于临床前研究,以探索炎症性疾病的潜在治疗靶点 .

作用机制

机制: : VUF 11222 作为 CXCR3 受体的激动剂,CXCR3 受体是一种参与免疫反应的 G 蛋白偶联受体 . 通过与 CXCR3 结合,this compound 激活受体,从而导致下游信号事件,调节炎症 .

分子靶点和途径: : this compound 的主要分子靶点是 CXCR3 受体。 该受体的激活会触发各种细胞内信号通路,包括那些涉及钙动员和趋化作用的通路 .

生化分析

Biochemical Properties

VUF 11222 plays a significant role in biochemical reactions. It interacts with the CXCR3 chemokine receptor, which is prominently expressed in inner retinal astrocytes and ganglion cells . The nature of these interactions is characterized by high affinity binding .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating the activity of the CXCR3 chemokine receptor . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with the CXCR3 chemokine receptor . This can lead to changes in gene expression and can influence enzyme inhibition or activation .

Metabolic Pathways

This compound is involved in metabolic pathways through its interaction with the CXCR3 chemokine receptor

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve its interaction with the CXCR3 chemokine receptor

准备方法

合成路线和反应条件: : VUF 11222 的合成涉及形成具有溴和碘取代基的联芳基结构。 具体的合成路线和反应条件是专有的,没有公开详细披露 .

工业生产方法: : this compound 的工业生产方法没有广泛记录。 通常,这类化合物是在专门的实验室中,在受控条件下合成,以确保高纯度和一致性 .

化学反应分析

反应类型: : VUF 11222 主要由于其结构中存在卤素原子(溴和碘)而发生取代反应 .

常用试剂和条件: : 用于 this compound 的合成和反应的常用试剂包括二甲基亚砜 (DMSO) 和乙醇。 该化合物在 DMSO 中的溶解度高达 100 mM,在乙醇中的溶解度高达 10 mM,在轻微加热下 .

主要产物: : 从 this compound 的反应中形成的主要产物取决于所用试剂和具体条件。 重点是保持联芳基结构的完整性,同时修饰官能团 .

相似化合物的比较

类似化合物: : 与 VUF 11222 类似的化合物包括其他 CXCR3 激动剂和拮抗剂,如 Balixafortide 和 Plerixafor .

独特性: : this compound 的独特性在于其对 CXCR3 受体的高亲和力和特异性。 与基于肽的激动剂不同,this compound 是一种非肽化合物,在稳定性和易于合成方面具有优势 .

生物活性

VUF 11222 is a high-affinity, non-peptide agonist for the C-X-C chemokine receptor type 3 (CXCR3), which plays a significant role in immune responses and inflammatory processes. This compound has garnered attention for its potential therapeutic applications in various diseases, particularly those involving immune modulation and cancer.

- Chemical Formula : C₃₁H₃₃N₃O₃

- Molecular Weight : Approximately 552.33 g/mol

- Structure : this compound is characterized by its non-peptide nature, which distinguishes it from many traditional drug candidates targeting similar pathways.

This compound functions primarily by activating the CXCR3 receptor, which is implicated in various biological processes including:

- Chemotaxis : It promotes the migration of immune cells to sites of inflammation, enhancing the body’s response to injury or infection.

- Cytokine Modulation : The compound influences the release of cytokines, which are crucial in regulating immune responses and inflammation .

Biological Activities

This compound exhibits several notable biological activities:

- Immune Modulation : By activating CXCR3, this compound can enhance the recruitment of T cells and other immune cells to inflammatory sites, potentially improving outcomes in autoimmune diseases and infections.

- Cancer Biology : The activation of CXCR3 is linked to tumor growth and metastasis. Studies suggest that this compound may have therapeutic implications in cancer treatment by modulating immune responses against tumors .

In Vivo Studies

A study involving intraperitoneal administration of this compound demonstrated its capacity to induce reactive gliosis, a process associated with neuroinflammation. The experimental design included:

- Dosage : this compound was administered at a concentration of 300 mg/kg.

- Control : DMSO was used as a vehicle control.

- Outcomes : The study observed no significant adverse effects from the administration, indicating a favorable safety profile for this dosage .

Comparative Binding Affinity

The following table summarizes the binding affinities of this compound compared to other chemokine receptor ligands:

| Compound Name | Type | Binding Affinity (pKi) | Unique Features |

|---|---|---|---|

| This compound | Non-peptidomimetic agonist | ~7.2 | High affinity for CXCR3 |

| VUF 11418 | Non-peptidomimetic agonist | ~7.0 | Structural analog with distinct pharmacological properties |

| Plerixafor Hydrochloride | Antagonist | ~8.0 | Targets CXCR4, contrasting with this compound's agonistic role |

| BMS CCR2 22 | Antagonist | ~8.5 | Selective for CCR2 |

This table highlights the relative potency and unique characteristics of this compound in comparison to other compounds targeting chemokine receptors .

Potential Applications

Given its biological activity, this compound has potential applications in:

- Immunology Research : As a tool for studying CXCR3-mediated pathways in inflammation and immune responses.

- Cancer Therapy : Investigating its role in enhancing anti-tumor immunity or inhibiting tumor growth through modulation of immune cell trafficking.

属性

IUPAC Name |

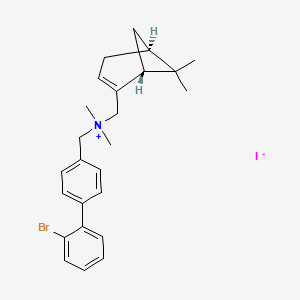

[4-(2-bromophenyl)phenyl]methyl-[[(1R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl]-dimethylazanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31BrN.HI/c1-25(2)21-14-13-20(23(25)15-21)17-27(3,4)16-18-9-11-19(12-10-18)22-7-5-6-8-24(22)26;/h5-13,21,23H,14-17H2,1-4H3;1H/q+1;/p-1/t21-,23-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXXWHYDKYNWDKJ-IUQUCOCYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC=C(C1C2)C[N+](C)(C)CC3=CC=C(C=C3)C4=CC=CC=C4Br)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]2CC=C([C@@H]1C2)C[N+](C)(C)CC3=CC=C(C=C3)C4=CC=CC=C4Br)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31BrIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。